

Head-to-head comparison of allosteric versus competitive Mpro inhibitors

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Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-12

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A Head-to-Head Comparison of Allosteric and Competitive Mpro Inhibitors

A Comprehensive Guide for Researchers in Drug Discovery

The main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication, has emerged as a primary target for antiviral drug development.[1][2] Inhibitors of Mpro can be broadly classified into two categories based on their mechanism of action: competitive and allosteric. This guide provides a detailed head-to-head comparison of these two classes of inhibitors, offering insights into their mechanisms, binding sites, efficacy, and potential for resistance, supported by experimental data and detailed methodologies.

Executive Summary

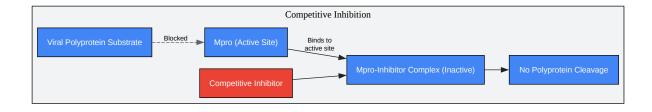
Competitive inhibitors directly target the highly conserved catalytic active site of Mpro, preventing substrate binding.[1] In contrast, allosteric inhibitors bind to sites distant from the active site, inducing conformational changes that indirectly impair the enzyme's catalytic function.[3][4] This fundamental difference in their mechanism of action has significant implications for their development as antiviral therapeutics, particularly concerning specificity and the potential for the emergence of drug resistance. While competitive inhibitors have seen more extensive development, including the clinically approved nirmatrelvir (a component of Paxlovid), allosteric inhibitors represent a promising alternative strategy that may offer advantages in overcoming resistance.[5][6]

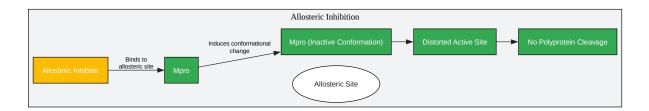


Mechanism of Action and Binding Sites Competitive Inhibitors: Targeting the Catalytic Core

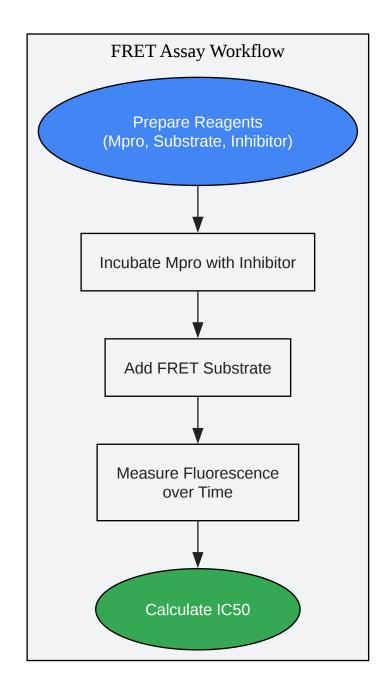
Competitive inhibitors function by directly binding to the active site of Mpro, the same site where the viral polyprotein substrate binds.[1] This active site is characterized by a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[7] By occupying this critical pocket, competitive inhibitors physically block the substrate from accessing the catalytic machinery, thereby preventing the cleavage of the polyprotein and halting viral replication.[1]

These inhibitors are often peptidomimetic, designed to mimic the natural substrate of Mpro.[8] They can be further classified based on their binding as either reversible or irreversible. Irreversible inhibitors typically form a covalent bond with the catalytic Cys145, leading to permanent inactivation of the enzyme.[8]









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